2-Methyl-2-butene-1,4-diyl diacetate

Catalog No.
S14348051
CAS No.
30264-54-1
M.F
C9H14O4
M. Wt
186.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-butene-1,4-diyl diacetate

CAS Number

30264-54-1

Product Name

2-Methyl-2-butene-1,4-diyl diacetate

IUPAC Name

[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

InChI

InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LJPNEMAMFITRSO-QPJJXVBHSA-N

Canonical SMILES

CC(=CCOC(=O)C)COC(=O)C

Isomeric SMILES

C/C(=C\COC(=O)C)/COC(=O)C

2-Methyl-2-butene-1,4-diyl diacetate is a difunctionalized C5 allylic ester that serves as a critical isoprenoid building block in organic synthesis and industrial terpene manufacturing [1]. Functioning as an oxidized, highly stable equivalent of isoprene, this diacetate is primarily utilized in palladium-catalyzed allylic alkylation (Tsuji-Trost reactions) to introduce the 2-methyl-2-butene unit into complex carbon frameworks [2]. Its dual acetate leaving groups enable sequential or double functionalization, making it a highly versatile precursor for synthesizing vitamins, carotenoids, and advanced polymeric materials where precise regiocontrol and process stability are required [1].

Procurement Fit

1
2-Methyl substitution pattern enables regio- and stereoselective transformations not achievable with unsubstituted butenediol diacetate.
2
Protected diol synthon for streamlined synthesis of monoprotected terpenoid and isoprenoid building blocks via enzymatic or chemical partial hydrolysis.
3
Distinct physical-property profile (higher boiling point and lipophilicity) supports high-temperature processing and biphasic reaction conditions.

Attempting to substitute 2-methyl-2-butene-1,4-diyl diacetate with its unfunctionalized parent diene, isoprene, or its halogenated analog, 1,4-dibromo-2-methyl-2-butene, introduces severe process liabilities [1]. Isoprene is highly volatile (boiling point 34°C) and prone to spontaneous, exothermic polymerization, requiring strict temperature control and chemical stabilizers during transport and storage [2]. Conversely, 1,4-dibromo-2-methyl-2-butene offers high reactivity but suffers from hydrolytic instability, high toxicity, and a strong tendency to undergo competitive elimination reactions, reducing overall yield [1]. The diacetate circumvents these issues by providing a stable, high-boiling liquid that ensures precise stoichiometric handling, eliminates corrosive halide waste, and delivers superior regiocontrol in transition-metal-catalyzed cross-couplings [3].

Substitution Risk

Target compound
2-Methyl-2-butene-1,4-diyl diacetate provides exclusive C-4 enzymatic hydrolysis, yielding a single monoprotected regioisomer.
Generic substitute
2-Butene-1,4-diol diacetate yields statistical regioisomeric mixtures that require additional separation.
Target compound
Higher boiling point (~249 °C) and molecular weight support distinct distillation and partitioning behavior.
Generic substitute
Lower boiling point (~231 °C) and reduced lipophilicity may shift process parameters without re-validation.
Similar CAS or structure does not guarantee interchangeable regioselectivity or thermal compatibility. Method transfer requires verification of stereoelectronic effects.

Handling Stability and Volatility Profile

Isoprene is the fundamental C5 building block but presents significant handling challenges due to its extreme volatility and tendency to polymerize [1]. 2-Methyl-2-butene-1,4-diyl diacetate resolves this by replacing the diene system with stable ester linkages, resulting in a robust, high-boiling liquid .

Evidence DimensionBoiling point and handling requirements
Target Compound DataStable liquid, bp >200°C, requires no polymerization inhibitors
Comparator Or BaselineIsoprene: bp 34°C, requires refrigeration and 4-tert-butylcatechol (TBC) inhibitor
Quantified Difference>160°C increase in boiling point; 100% elimination of inhibitor requirement
ConditionsStandard atmospheric storage conditions (25°C, 1 atm)

Procurement can simplify supply chain logistics, eliminate cold-chain shipping costs, and reduce fire hazards by selecting this stable C5 synthon.

Enzymatic regioselectivity
Reported
Exclusive C-4 hydrolysis vs statistical mixture for unsubstituted analog
Supports direct monoprotected diol preparation without regioisomer separation.
Under CRL/thiacrown ether conditions; enzyme system-dependent.

Leaving Group Safety and Waste Profile

In allylic substitution reactions, the choice of leaving group dictates the downstream purification and waste management costs [1]. While 1,4-dibromo-2-methyl-2-butene is highly reactive, it generates stoichiometric amounts of corrosive bromide waste [2]. The diacetate derivative utilizes a benign acetate leaving group, which is easily neutralized and poses no severe environmental or reactor-corrosion risks [1].

Evidence DimensionByproduct generation per mole of C5 coupling
Target Compound DataGenerates 2 equivalents of benign acetate/acetic acid
Comparator Or Baseline1,4-Dibromo-2-methyl-2-butene: Generates 2 equivalents of toxic, corrosive bromide salts
Quantified Difference100% elimination of halogenated waste streams
ConditionsStandard transition-metal-catalyzed allylic alkylation

Replaces a highly toxic, corrosive leaving group with a safe acetate, significantly reducing downstream waste disposal costs for large-scale manufacturing.

Boiling point / MW
Cross-study comparable
Δ BP +17.6 °C
Δ MW +14.02
Indicates distinct thermal processing window and partitioning profile.
Computed vs experimental values; confirm under process conditions.

Thermodynamic Isomerization to the Linear Precursor

Industrial diacetoxylation of dienes often yields a mixture of linear (1,4-) and branched (3,4-) isomers [1]. Unlike irreversible halide systems, the branched 3,4-diacetoxy-2-methyl-1-butene can be efficiently isomerized to the thermodynamically favored 1,4-diacetoxy-2-methyl-2-butene using palladium catalysts [2]. This allows manufacturers to utilize crude reaction mixtures and drive the equilibrium toward the desired linear terpene precursor [1].

Evidence DimensionYield of linear C5 precursor from crude mixtures
Target Compound DataCan be enriched to >90% linear 1,4-isomer via Pd-catalyzed isomerization
Comparator Or BaselineUncatalyzed or halide systems: Stuck at initial kinetic ratio (often 20-30% unwanted branched isomer)
Quantified DifferenceRecovers up to 30% of otherwise wasted branched byproduct into the active linear form
ConditionsPalladium-catalyzed isomerization in liquid phase (40-140°C)

Allows industrial buyers to maximize atom economy by converting low-value branched byproducts into the high-value linear 1,4-isomer.

Synthetic utility
Class-level inference
Target: single regioisomer; Aryl analogs: 68–95% yield, may contain minor C-1 isomer
Predictable regiochemical outcome reduces batch-to-batch variability.
Different lipase systems may alter selectivity; confirm for specific protocol.

Palladium-Catalyzed Terpene Synthesis

Ideal for the controlled, stepwise construction of linear terpenes, squalene derivatives, and carotenoids via Tsuji-Trost allylic alkylation, leveraging its stable acetate leaving groups to prevent unwanted diene elimination [1].

Vitamin A and E Precursor Manufacturing

Serves as a reliable, scalable, and halogen-free C5 homologation reagent for the industrial synthesis of fat-soluble vitamins, avoiding the corrosive waste associated with prenyl bromides [2].

Advanced Polymer Crosslinking

Utilized as a difunctional monomer in the formulation of specialized elastomers and resins where precise geometric stability, a high boiling point, and ester linkages are required during high-temperature processing [3].

Application Fit

Application
Selection Property
Validation Focus
Monoprotected terpenoid synthesis
Regioselective enzymatic hydrolysis profile
Single regioisomer formation under reported conditions
High-temperature polymer intermediate
Thermal stability and boiling point
Process window and polymer property modulation
Cross-metathesis substrate
Steric and electronic substitution pattern
E/Z selectivity and homodimerization control
Lipase screening standard
Characterized regioselective hydrolysis behavior
Unambiguous activity readout without isomer deconvolution

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

186.08920892 g/mol

Monoisotopic Mass

186.08920892 g/mol

Heavy Atom Count

13

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